molecular formula C17H20N2O2S B2987477 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 1705753-03-2

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2987477
M. Wt: 316.42
InChI Key: QKFCNOAFCVDJMK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide, commonly known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor and pro-inflammatory mediator. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation.

Scientific Research Applications

Chemoselective Acetylation

The study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, showcases the importance of specific acetamide derivatives in drug synthesis processes. This research highlights the optimization of conditions for achieving selective acetylation, which is crucial for the synthesis of complex pharmaceutical compounds (Magadum & Yadav, 2018).

Antimalarial Activity

Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds, demonstrating how modifications in molecular structure can significantly impact biological activity. This study underscores the potential of chemical modifications in acetamide derivatives for enhancing antimalarial properties (Werbel et al., 1986).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing their significant antioxidant activities. Such studies indicate the versatility of acetamide derivatives in forming bioactive complexes that could have therapeutic applications (Chkirate et al., 2019).

DNA and Protein Binding

Raj (2020) investigated novel paracetamol derivatives for their DNA and protein-binding interactions, demonstrating the potential biomedical applications of acetamide derivatives in the study of molecular interactions and drug design (Raj, 2020).

Free Radical Scavenging

Boudebbous et al. (2021) studied the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative, highlighting the potential of certain acetamide derivatives in acting as potent antioxidants and their mechanisms of action (Boudebbous et al., 2021).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-19-6-4-13-9-14(2-3-15(13)19)16(20)10-18-17(21)8-12-5-7-22-11-12/h2-3,5,7,9,11,16,20H,4,6,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFCNOAFCVDJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(thiophen-3-yl)acetamide

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